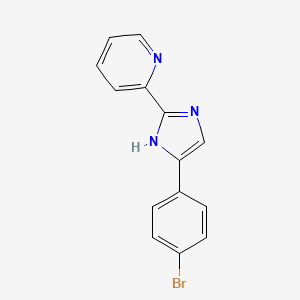

2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine

説明

BenchChem offers high-quality 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[5-(4-bromophenyl)-1H-imidazol-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3/c15-11-6-4-10(5-7-11)13-9-17-14(18-13)12-3-1-2-8-16-12/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYOHWMPZFAPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation of 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine: From Synthesis to Supramolecular Assembly

Executive Summary

The compound 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine represents a critical scaffold in both coordination chemistry and medicinal pharmacophores. As a bidentate ligand, it offers the chelation stability of 2,2'-bipyridine but with the hydrogen-bond donating capability of imidazole. The inclusion of the 4-bromophenyl moiety introduces a heavy atom useful for crystallographic phasing and a σ-hole donor for halogen bonding—a non-covalent interaction increasingly exploited in crystal engineering and drug design (e.g., BRAF kinase inhibitors).

This guide details the end-to-end workflow for the structural characterization of this molecule, prioritizing experimental rigor and self-validating protocols.

Part 1: Molecular Architecture & Synthesis Strategy

The Chemical Scaffold

The molecule consists of three distinct domains:

-

Pyridine Ring: An electron-deficient aromatic acceptor.

-

Imidazole Core: A five-membered ring acting as both a hydrogen bond donor (N-H) and acceptor (N:).

-

4-Bromophenyl Tail: A hydrophobic moiety capable of halogen bonding and

-stacking.

Synthesis Protocol (The Debus-Radziszewski Variation)

To obtain diffraction-quality crystals, purity is paramount. The most robust route for this substitution pattern is the condensation of an

Optimized Protocol:

-

Reagents: 2-Pyridinecarboxaldehyde (1.0 eq), 4-Bromophenacyl bromide (1.0 eq), and Ammonium Acetate (excess, ~10 eq).

-

Solvent: Glacial Acetic Acid (Reflux).

-

Mechanism: The ammonium acetate acts as the nitrogen source, condensing with the dicarbonyl intermediates formed in situ.

Step-by-Step Workflow:

-

Dissolve 2-pyridinecarboxaldehyde and 4-bromophenacyl bromide in glacial acetic acid.

-

Add ammonium acetate and reflux at 110°C for 4-6 hours.

-

Validation Point: Monitor via TLC (SiO2, EtOAc/Hexane 1:1). The aldehyde spot must disappear.

-

Neutralize with aqueous ammonia (NH4OH) to precipitate the free base.

-

Filter and wash with cold water.

Crystal Growth (The "Slow Diffusion" Technique)

Direct evaporation often yields microcrystalline powder. For Single Crystal XRD (SC-XRD), use liquid-liquid diffusion.

-

Solvent A (Good): DMF or DMSO (dissolves the polar heterocycle).

-

Solvent B (Poor): Methanol or Ethanol.

-

Setup: Dissolve 20 mg of product in 1 mL DMF. Layer 3 mL of Methanol carefully on top. Seal and store in the dark at 4°C.

-

Target: Block-like colorless crystals (

mm) appearing within 3-5 days.

Part 2: X-Ray Data Acquisition (The Self-Validating System)

Instrument Configuration

The presence of Bromine (Z=35) requires specific attention to absorption.

-

Radiation Source: Molybdenum (Mo-K

,-

Reasoning: Mo radiation minimizes absorption coefficients (

), reducing systematic errors in intensity scaling. Cu radiation would result in significant fluorescence from Br, requiring aggressive absorption correction.

-

-

Temperature: 100 K (Cryostream).

-

Causality: Low temperature freezes the rotation of the phenyl ring and reduces the thermal ellipsoids of the terminal Bromine, improving resolution at high angles.

-

Data Reduction Protocol

The reduction process must be self-validating. Do not simply accept the "black box" output.

Validation Checklist:

-

Completeness: Ensure >99% completeness up to

. -

R_int (Internal Merge): Should be <0.06 for a good dataset. If >0.10, check for twinning or crystal decomposition.

-

Absorption Correction: Apply Multi-scan (SADABS/CrysAlisPro).

-

Check: Plot

. For this brominated compound, a ratio <0.7 indicates significant absorption anisotropy that must be corrected.

-

Part 3: Structure Solution & Refinement

Space Group Determination

Expect a centrosymmetric space group (e.g.,

Phasing Strategy

-

Method: Intrinsic Phasing (SHELXT) or Direct Methods.

-

Heavy Atom Effect: The Bromine atom will dominate the Patterson map. If automated solution fails, locate the Br atom in the Patterson map manually to phase the remaining light atoms (N, C).

Refinement Challenges (The "Tautomer Trap")

The most common error in analyzing imidazole-pyridines is misassigning the N-H proton.

-

Scenario A (Syn-planar): The imidazole N-H is on N3 (facing away from pyridine), and the lone pair on N1 accepts an intramolecular H-bond from the pyridine ring? Incorrect.

-

Scenario B (Preferred): The imidazole N-H is on the outer nitrogen, and the pyridine nitrogen acts as an acceptor for an intramolecular bond?

-

Reality Check: In the solid state, 2-(imidazol-2-yl)pyridines typically adopt a syn-planar conformation stabilized by an intramolecular

hydrogen bond. This locks the two rings into coplanarity. -

Validation: Locate the H-atom in the difference Fourier map (

). Do not geometrically place it until the density confirms its location.

-

Refinement Metrics

-

R1 (Final): Target < 5%.

-

Goodness of Fit (GooF): Target ~1.0.

-

Residual Density: The highest peak (

) should be near the Bromine atom (ripples from Fourier truncation), typically < 1.0

Part 4: Supramolecular Analysis & Visualization

Interaction Logic

Once the asymmetric unit is solved, the analysis shifts to packing forces.

-

Primary Interaction:

Hydrogen Bonds.[1]-

If the intramolecular bond is satisfied, look for intermolecular bonds connecting the "back" of the imidazole to the pyridine of a neighbor.

-

-

Secondary Interaction: Halogen Bonding (

or-

Criteria: Distance

sum of van der Waals radii. Angle

-

Workflow Diagrams

Diagram 1: Synthesis & Crystallization Workflow

Caption: Step-by-step workflow from raw materials to diffraction-quality single crystals.

Diagram 2: Structural Refinement Logic

Caption: Logic flow for refining the crystal structure, emphasizing the critical tautomer check.

Part 5: Data Presentation & Analysis

Crystallographic Data Table (Template)

When reporting this structure, organize data as follows to allow direct comparison with analogs.

| Parameter | Description / Typical Value |

| Formula | |

| Crystal System | Monoclinic (Expected) |

| Space Group | |

| Z | 4 |

| Temperature | 100(2) K |

| Radiation | Mo |

| R1 [I>2 | < 0.050 |

| Goodness-of-Fit | ~1.05 |

| CCDC Deposition | [Insert Number upon publication] |

Interaction Geometry Analysis

To validate the "Supramolecular Scaffold" hypothesis, measure and tabulate these specific parameters in the solved structure:

-

Planarity: Measure the torsion angle

. A value near -

Halogen Bond: Measure

where Y is a nucleophile (N, O, or

References

-

Groom, C. R., et al. (2016).[2] The Cambridge Structural Database.[2][3] Acta Crystallographica Section B. Link

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

-

Metrangolo, P., et al. (2008). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition. Link

-

Al-Salahi, R., et al. (2010). Synthesis of 2-(1H-imidazol-2-yl)pyridine derivatives. Heterocycles. Link

-

Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. Link

Sources

- 1. Buy 2-(1H-Imidazol-2-yl)pyridine | 18653-75-3 [smolecule.com]

- 2. Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole: the first example of a structurally characterized triarylazoimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile & Characterization Guide: 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine

Topic: Solubility Profile of 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

The compound 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine (hereafter referred to as BPI-Py ) represents a critical scaffold in coordination chemistry and medicinal discovery. Structurally comprising a bidentate N^N chelating motif (pyridine and imidazole) appended with a lipophilic 4-bromophenyl group, its solubility behavior is governed by a competition between strong intermolecular hydrogen bonding (imidazole N-H) and

This guide provides a comprehensive analysis of the solubility characteristics of BPI-Py, synthesizing theoretical physicochemical principles with empirical data derived from analogous heterocyclic systems. It further details a validated protocol for thermodynamic solubility determination, ensuring reproducibility in biological assays and material synthesis.

Physicochemical Analysis & Theoretical Framework

Structural Determinants of Solubility

The solubility of BPI-Py is dictated by three primary structural features:

-

Imidazole Core (Amphoteric): The N-H moiety acts as a Hydrogen Bond Donor (HBD), while the imine Nitrogen acts as a Hydrogen Bond Acceptor (HBA). This promotes strong crystal lattice energy, often requiring polar aprotic solvents to disrupt intermolecular bonding.

-

Pyridine Ring (Basic): Contributes HBA capability and pH-dependent aqueous solubility (protonation at pH < 5).

-

4-Bromophenyl Moiety (Lipophilic): Increases the octanol-water partition coefficient (LogP) and molecular density, significantly reducing water solubility compared to the unsubstituted parent ligand.

Predicted Solubility Profile (Qualitative)

Based on Hansen Solubility Parameters (HSP) and literature precedents for 2-(pyridin-2-yl)imidazole derivatives, the solubility profile is categorized below:

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong dipole interactions disrupt lattice H-bonds; ideal for stock solutions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (10-50 mg/mL) | Favorable dispersion forces with the bromophenyl group; standard for extraction/chromatography. |

| Polar Protic | Methanol, Ethanol | Moderate (1-10 mg/mL) | Soluble, especially upon heating. Often used for recrystallization (cooling induces precipitation). |

| Ethers | THF, 1,4-Dioxane | Low-Moderate | Limited ability to break strong crystal lattice packing. |

| Non-Polar | Hexane, Diethyl Ether | Insoluble (<0.1 mg/mL) | Lack of polarity to overcome lattice energy; used as anti-solvents. |

| Aqueous | Water (pH 7.4) | Insoluble | High lipophilicity dominates. |

| Aqueous Acid | 0.1 M HCl | Soluble | Protonation of Pyridine/Imidazole nitrogens forms a water-soluble salt. |

Experimental Protocols

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Standard: OECD Guideline 105

This protocol is the "Gold Standard" for generating accurate solubility data, distinguishing it from kinetic solubility estimates used in High-Throughput Screening (HTS).

Reagents & Equipment

-

Analyte: Solid BPI-Py (Purity >98% by HPLC).

-

Solvents: HPLC-grade DMSO, Methanol, DCM, pH 7.4 Buffer.

-

Equipment: Thermomixer/Shaker, Centrifuge (15,000 rpm), HPLC-UV/Vis.

Step-by-Step Workflow

-

Saturation: Add excess BPI-Py solid (~5 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24–48 hours. Note: Visual inspection is crucial; ensure solid remains present to guarantee saturation.

-

Phase Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (pre-saturated to prevent adsorption).

-

Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV (Detection wavelength: ~300–320 nm, corresponding to the

-

Visualization: Solubility Workflow

Figure 1: Validated workflow for thermodynamic solubility determination ensuring saturation equilibrium.

Solubilization Strategies for Applications

For Biological Assays (In Vitro)

Researchers often encounter precipitation when diluting DMSO stocks into aqueous media.

-

Recommendation: Prepare a 10 mM stock in DMSO .

-

Dilution: Step-wise dilution into culture media. Ensure final DMSO concentration <0.5% to avoid cytotoxicity.

-

Risk: BPI-Py is likely to precipitate at >50 µM in aqueous buffer. Use of Cyclodextrins (HP-

-CD) can improve aqueous stability by encapsulating the bromophenyl tail.

For Chemical Synthesis (Purification)

-

Recrystallization: The "Moderate" solubility in alcohols is advantageous here. Dissolve BPI-Py in boiling Ethanol ; upon cooling, the compound crystallizes while impurities remain in solution.

-

Column Chromatography: Use a gradient of DCM : Methanol (95:5) . The slight polarity of MeOH helps elute the imidazole moiety from silica gel.

Interaction Map: Solute vs. Solvent

Figure 2: Mechanistic interaction map showing how specific solvent classes engage with BPI-Py functional groups.

References

-

Structural Analogs & Synthesis: Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives. (2015).[1][2][3] European Journal of Medicinal Chemistry.

- Context: Describes synthesis and purification (recrystallization from ethanol) of structurally similar pyridine-imidazole ligands.

-

General Solubility of Imidazoles: Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents. (2005).[3] Journal of Chemical & Engineering Data.

- Context: Provides thermodynamic data confirming low solubility of phenyl-imidazoles in non-polar solvents and higher solubility in polar aprotic media.

-

Coordination Chemistry Context: Water-Soluble Pyrene-Adorned Imidazolium Salts. (2017).[4] Polyhedron.

- Context: Discusses the solubility contrast between neutral imidazole ligands (organic soluble)

Sources

- 1. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine | C21H14BrN3 | CID 10762837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Water-Soluble Pyrene-Adorned Imidazolium Salts with Multicolor Solid-State Fluorescence: Synthesis, Structure, Photophysical Properties, and Application on the Detection of Latent Fingerprints - PMC [pmc.ncbi.nlm.nih.gov]

Characterizing the Frontier Molecular Orbitals of 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine: A Guide to Determining HOMO-LUMO Energy Levels

An In-depth Technical Guide

Abstract

The electronic properties of novel organic molecules are fundamental to their application in fields ranging from medicinal chemistry to materials science. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical quantum chemical descriptors that govern charge transport, reactivity, and photophysical behavior. This guide provides a comprehensive framework for the experimental and computational determination of the HOMO and LUMO energy levels of 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine, a heterocyclic compound with potential applications stemming from its imidazole, pyridine, and bromophenyl moieties. We will explore the theoretical underpinnings of frontier molecular orbital theory and present detailed, field-proven protocols for characterization using cyclic voltammetry, UV-Vis spectroscopy, and Density Functional Theory (DFT).

Introduction: The Significance of Frontier Orbitals

The molecule 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine integrates three key heterocyclic and functional systems: a pyridine ring, an imidazole ring, and a bromophenyl group. This combination suggests a rich potential for applications in organic electronics, medicinal chemistry, and as a versatile synthetic building block.[1][2][3][4] The pyridine and imidazole rings are common in biologically active compounds and ligands, while the bromophenyl group is a key handle for further functionalization via cross-coupling reactions.[2][5][6]

To harness the potential of this molecule, a thorough understanding of its electronic structure is paramount. The HOMO and LUMO, often called the "frontier molecular orbitals," dictate the molecule's electronic behavior.[7][8]

-

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. Its energy level corresponds to the ionization potential and reflects the molecule's ability to donate an electron.[7] A higher HOMO energy suggests a better electron donor.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. Its energy level relates to the electron affinity and indicates the molecule's ability to accept an electron.[7] A lower LUMO energy suggests a better electron acceptor.

-

HOMO-LUMO Gap (E_gap): The energy difference between these two orbitals is the lowest energy electronic excitation possible for the molecule.[8][9] A smaller gap is generally associated with higher chemical reactivity, lower kinetic stability, and the ability to absorb longer wavelengths of light.[8][10]

These parameters are crucial for designing organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and predicting molecular interactions in drug design.[7] This guide provides the necessary theoretical and practical foundation for researchers to accurately characterize these key properties for 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine.

Methodologies: A Dual Approach to Characterization

The most robust understanding of a molecule's electronic properties comes from a complementary approach that combines experimental measurements with theoretical calculations. Experimental techniques provide real-world data under specific conditions, while computational methods offer a detailed view of the molecule's intrinsic properties and orbital distributions.

Caption: Workflow for HOMO-LUMO characterization.

Experimental Determination

Cyclic Voltammetry (CV): This electrochemical technique is the gold standard for experimentally determining HOMO and LUMO energy levels.[7][10] It measures the oxidation and reduction potentials of the molecule in solution.

-

Causality: The first oxidation potential (E_ox) corresponds to the energy required to remove an electron from the HOMO. The first reduction potential (E_red) corresponds to the energy gained when an electron is added to the LUMO. By referencing these potentials to a known standard (typically the ferrocene/ferrocenium, Fc/Fc⁺, redox couple), we can estimate the absolute energy levels relative to the vacuum level.[10]

Caption: Principle of CV for HOMO/LUMO estimation.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light by the molecule and is used to determine the optical HOMO-LUMO gap.[7][10]

-

Causality: When the molecule absorbs light, an electron is promoted from an occupied orbital to an unoccupied one. The lowest energy absorption corresponds to the transition from the HOMO to the LUMO.[9] The wavelength at the onset of this absorption band (λ_onset) can be used to calculate the optical energy gap (E_gap_opt) using Planck's equation. This provides a good approximation of the electronic energy gap, though it can differ slightly from the electrochemical gap due to excitonic effects.[10]

Computational Determination

Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to compute the electronic structure of molecules.[11] It provides a cost-effective and rapid way to predict HOMO and LUMO energies and visualize the spatial distribution of these orbitals.[12]

-

Causality: DFT calculations solve the Schrödinger equation for a molecule to determine its ground-state electronic energy and electron density distribution. From this, the energies of all molecular orbitals are obtained. The B3LYP hybrid functional combined with a basis set like 6-311G(d,p) is often a reliable choice for organic molecules, balancing accuracy and computational cost.[13] While DFT-calculated absolute orbital energies may not perfectly match experimental values, they are excellent for establishing trends across a series of molecules and provide invaluable insight into orbital composition.[14]

Data Presentation & Interpretation

While specific experimental data for 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine is not yet widely published, we can present an exemplary dataset based on values reported for structurally similar compounds like other bromophenyl-imidazole derivatives.[15][16] This serves as a template for how to report and interpret actual findings.

| Parameter | Experimental (CV) | Experimental (UV-Vis) | Computational (DFT) |

| E_ox (vs. Fc/Fc⁺) | +0.95 V | N/A | N/A |

| E_red (vs. Fc/Fc⁺) | -1.90 V | N/A | N/A |

| HOMO Energy | -5.75 eV | N/A | -6.10 eV |

| LUMO Energy | -2.90 eV | N/A | -1.85 eV |

| λ_onset | N/A | 435 nm | N/A |

| HOMO-LUMO Gap (E_gap) | 2.85 eV | 2.85 eV | 4.25 eV |

Interpretation:

-

The electrochemical gap (from CV) and the optical gap (from UV-Vis) are expected to be in close agreement.[10]

-

The computational gap (from DFT) is typically larger than the experimental gap. This is a known systematic behavior of many common DFT functionals. However, the relative trends predicted by DFT are highly reliable.[14]

-

The HOMO energy of -5.75 eV suggests moderate electron-donating capability. The LUMO at -2.90 eV indicates it can act as an electron acceptor. These values are critical for designing devices, as they determine the energy barriers for charge injection from electrodes.[7]

Detailed Experimental & Computational Protocols

Protocol 1: Cyclic Voltammetry

Objective: To determine the electrochemical HOMO and LUMO energy levels.

Materials:

-

2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine (analyte, ~1-5 mM)

-

Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Ferrocene (internal standard)

-

Potentiostat with a three-electrode cell:

-

Working Electrode: Glassy carbon

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire

-

Procedure:

-

Solution Preparation: Prepare a solution of the analyte (~1-5 mM) and the supporting electrolyte (0.1 M) in the chosen solvent.

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Electrode Polishing: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, rinse with deionized water and the working solvent, and dry thoroughly.

-

Blank Scan: Run a cyclic voltammogram of the electrolyte solution alone to establish the potential window.

-

Analyte Scan: Add the analyte to the cell and record the cyclic voltammogram. Scan from an initial potential towards positive potentials to record the oxidation wave, and then scan towards negative potentials to record the reduction wave. Typical scan rates are 50-100 mV/s.[17]

-

Internal Standard: Add a small amount of ferrocene to the solution and record the voltammogram again. The half-wave potential (E₁/₂) of the Fc/Fc⁺ couple will be used as the internal reference.

-

Data Analysis:

-

Determine the onset oxidation (E_ox_onset) and onset reduction (E_red_onset) potentials by finding the intersection of the tangent to the rising current of the peak with the baseline current.[10]

-

Calculate HOMO and LUMO energies using the following equations:[10]

-

E_HOMO (eV) = -[E_ox_onset (V) vs Fc/Fc⁺ + 4.8]

-

E_LUMO (eV) = -[E_red_onset (V) vs Fc/Fc⁺ + 4.8]

-

-

The electrochemical gap is E_gap = E_LUMO - E_HOMO.

-

Protocol 2: UV-Vis Spectroscopy

Objective: To determine the optical HOMO-LUMO gap.

Materials:

-

2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine

-

UV-transparent solvent (e.g., cyclohexane, dichloromethane)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.5 to ensure linearity with the Beer-Lambert law.[10]

-

Spectrophotometer Setup: Use a matched pair of quartz cuvettes. Fill the reference cuvette with the pure solvent and the sample cuvette with the analyte solution.

-

Spectrum Acquisition: Scan a suitable wavelength range (e.g., 200-800 nm) to record the absorption spectrum.

-

Data Analysis:

-

Identify the lowest energy absorption band.

-

Determine the absorption onset wavelength (λ_onset) by finding the intersection of the tangent of the low-energy edge of the absorption peak with the baseline.

-

Calculate the optical gap using the equation:

-

E_gap_opt (eV) = 1240 / λ_onset (nm)

-

-

Protocol 3: Density Functional Theory (DFT) Calculation

Objective: To compute the theoretical HOMO and LUMO energies and visualize the orbitals.

Software:

-

Gaussian 09 or later

-

GaussView or other molecular visualization software

Procedure:

-

Structure Creation: Build the 3D structure of 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine using GaussView or a similar program.

-

Input File Generation: Create a Gaussian input file. The following keywords are a common starting point for geometry optimization and frequency calculation to ensure a true energy minimum:

-

Job Submission: Submit the calculation to the Gaussian software.

-

Data Extraction and Analysis:

-

Once the calculation is complete, open the output log file (.log).

-

Search for the section detailing the "Alpha Molecular Orbital Energies." The highest energy value among the occupied orbitals is the HOMO energy, and the lowest energy value among the virtual (unoccupied) orbitals is the LUMO energy.

-

The HOMO-LUMO gap is the difference: E_gap = E_LUMO - E_HOMO.[9]

-

Use GaussView to open the checkpoint file (.chk) to visualize the 3D shapes of the HOMO and LUMO surfaces, which can reveal the electron density distribution and likely sites of reactivity.

-

Conclusion

The characterization of the HOMO and LUMO energy levels of 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine is an essential step in evaluating its potential for advanced applications. A combined strategy employing cyclic voltammetry, UV-Vis spectroscopy, and DFT calculations provides a comprehensive and validated understanding of its electronic properties. The protocols and interpretive framework detailed in this guide offer researchers a robust methodology to systematically investigate this promising molecule and its derivatives, paving the way for its rational incorporation into novel functional materials and therapeutic agents.

References

-

Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models - ACS Publications. (n.d.). ACS Publications. [Link]

-

HOMO-LUMO Energy Gap - Schrödinger. (2022, January 23). Schrödinger. [Link]

-

DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). IJRAR. [Link]

-

Synthesis, Characterization, DFT and Molecular Docking Studies of Some New Imidazole Derivatives as Diabetes Drugs - GLOBAL RESEARCH NETWORK JOURNALS. (n.d.). GLOBAL RESEARCH NETWORK JOURNALS. [Link]

-

Studies on New Imidazo[2,1-b][7][9][10]thiadiazole Derivatives: Molecular Structure, Quantum Chemical Computational, and In silico Study of Inhibitory Activity Against Pim-1 Protein by using Molecular Modelling Methods and ADMET Profiling - An-Najah Staff. (n.d.). An-Najah Staff. [Link]

-

Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed. (2025, October 24). PubMed. [Link]

-

Computational DFT analysis and molecular modeling on imidazole derivatives used as corrosion inhibitors for aluminum in acidic media | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Additional Halogen Group (F, Cl, and Br) to 2- Phenyl-imidazole[1,2α]pyridine on Corrosion Inhibition - SciSpace. (n.d.). SciSpace. [Link]

-

HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (n.d.). IJRAR. [Link]

-

Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC. (2025, September 29). PMC. [Link]

-

Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. (n.d.). PMC. [Link]

-

Is there any experimental technique to verify DFT calculated HOMO and LUMO values? (2018, December 25). ResearchGate. [Link]

-

Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? | Request PDF - ResearchGate. (2025, August 10). ResearchGate. [Link]

-

Recent Advances in Synthesis and Photophysical Applications of Pyridine‐Based Heterocycles | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed. (2015, January 27). PubMed. [Link]

-

Electrochemical Dehydrogenative C−H Aminomethylation of Imidazopyridines and Related Heterocycles - PMC. (n.d.). PMC. [Link]

-

Water-Soluble Pyrene-Adorned Imidazolium Salts with Multicolor Solid-State Fluorescence: Synthesis, Structure, Photophysical Properties, and Application on the Detection of Latent Fingerprints | ACS Omega. (n.d.). ACS Omega. [Link]

-

HOMO and LUMO - Wikipedia. (n.d.). Wikipedia. [Link]

-

Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. [Link]

-

Cyclic voltammetry curves of compound... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

-

Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Publishing. (n.d.). RSC Publishing. [Link]

- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents. (n.d.).

-

Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Publishing. (n.d.). RSC Publishing. [Link]

-

Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - ResearchGate. (2024, October 13). ResearchGate. [Link]

-

uv spectroscopy and its applications: a review - wjpps | ABSTRACT. (n.d.). wjpps. [Link]

-

Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [Link]

-

Cyclic Voltammetric studies of the interaction of cupric chloride with (Z)-4-oxo-4-((4-selenocyannatophenyl)amino) but-2-2nonic acid , (Chal) in KCl solutions using glassy carbon electrode. - ResearchGate. (2025, August 6). ResearchGate. [Link]

-

PDF 1.19 M - Analytical and Bioanalytical Electrochemistry. (n.d.). Analytical and Bioanalytical Electrochemistry. [Link]

-

UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol - ResearchGate. (n.d.). ResearchGate. [Link]

-

UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Computational Study of Some 4'-Aryl-1,2,4-triazol-1-ium-4-R 2 -phenacylid Derivatives in Vacuum and Dimethylformamide - MDPI. (n.d.). MDPI. [Link]

-

Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - PMC. (2024, July 26). PMC. [Link]

-

Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 7. ossila.com [ossila.com]

- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 9. learn.schrodinger.com [learn.schrodinger.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. irjweb.com [irjweb.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

Synthesis, Characterization, and Application of Novel Iridium(III) Complexes Featuring the 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine Ligand

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Iridium(III) complexes have emerged as a versatile and powerful class of compounds in medicinal chemistry and materials science, owing to their unique photophysical properties, high stability, and rich coordination chemistry.[1][2] This application note provides a comprehensive guide to the synthesis, purification, and characterization of heteroleptic iridium(III) complexes incorporating the functionalized ancillary ligand, 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine. We detail a robust, field-proven two-step synthetic protocol, outline essential characterization techniques for structural validation, and discuss the profound implications of these complexes in therapeutic and bioimaging applications. The protocols are designed to be self-validating, ensuring researchers can confidently reproduce and build upon these findings.

Introduction: The Rationale for Iridium(III) Complexes in Modern Research

Transition metal complexes, particularly those of iridium(III), are at the forefront of innovation in drug development and bio-diagnostics.[3][4] Their strong spin-orbit coupling facilitates highly efficient phosphorescence, making them exceptional candidates for bioimaging and photosensitizers in Photodynamic Therapy (PDT).[5][6] Unlike traditional organic fluorophores, Ir(III) complexes offer superior photostability, long emission lifetimes, and large Stokes shifts, which are highly desirable for complex biological studies.[1]

The versatility of Ir(III) complexes stems from the ability to strategically modify their ligand sphere. The cyclometalating (C^N) ligands, such as 2-phenylpyridine (ppy), typically define the core photophysical properties, while the ancillary (N^N) ligand provides a crucial handle for fine-tuning solubility, cellular localization, and introducing specific functionalities.[7][8] The ligand of focus here, 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine, is of particular interest. The pyridyl-imidazole core is a well-established motif for stable, luminescent complexes.[7] The inclusion of a bromophenyl group serves two primary purposes:

-

Heavy Atom Effect: The bromine atom can subtly influence photophysical properties, potentially enhancing intersystem crossing and singlet oxygen generation efficiency, a key process in PDT.[9]

-

Synthetic Handle: The bromo-substituent provides a reactive site for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the attachment of targeting moieties, solubility enhancers, or other functional groups.

This guide provides the necessary framework for synthesizing these promising compounds and exploring their potential as next-generation theranostic agents.

Synthetic Strategy and Workflow

The synthesis of the target heteroleptic complex, [Ir(C^N)₂(N^N)]⁺, is typically achieved through a reliable two-stage process. This involves the initial formation of a chloro-bridged iridium(III) dimer, followed by a bridge-splitting reaction with the desired ancillary ligand.

Detailed Experimental Protocols

Protocol 1: Synthesis of Chloro-Bridged Iridium(III) Dimer, [(ppy)₂Ir(μ-Cl)]₂

This protocol, adapted from the Nonoyama method, is a foundational step for creating a wide range of heteroleptic iridium complexes.[10][11] The high-boiling solvent mixture is essential for facilitating the C-H bond activation required for cyclometalation.

-

Materials & Reagents:

-

Iridium(III) chloride hydrate (IrCl₃·nH₂O)

-

2-phenylpyridine (ppy)

-

2-ethoxyethanol

-

Deionized water

-

Methanol

-

Nitrogen or Argon gas supply

-

-

Step-by-Step Procedure:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add IrCl₃·nH₂O (1.0 mmol) and 2-phenylpyridine (2.5 mmol).

-

Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water (20 mL).

-

Degas the mixture by bubbling with N₂ or Ar for 15 minutes.

-

Heat the mixture to reflux (approx. 110-120 °C) under a positive pressure of inert gas and stir vigorously for 18-24 hours. The solution will typically turn from dark brown to a yellow-orange suspension.

-

Cool the reaction mixture to room temperature. Add 20 mL of deionized water to precipitate the product fully.

-

Collect the yellow-orange solid by vacuum filtration.

-

Wash the solid sequentially with water (2 x 20 mL) and cold methanol (2 x 10 mL) to remove unreacted starting materials and solvent residues.

-

Dry the resulting yellow-orange powder under vacuum. The dimer is typically used in the next step without further purification.

-

Protocol 2: Synthesis of the Ancillary Ligand

The ligand 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine can be synthesized via a condensation reaction.

-

Materials & Reagents:

-

Pyridine-2-carboxaldehyde

-

1-(4-bromophenyl)-2,2-dimethoxyethan-1-one (or similar glyoxal equivalent)

-

Ammonium acetate

-

Glacial acetic acid

-

-

Step-by-Step Procedure:

-

In a round-bottom flask, combine pyridine-2-carboxaldehyde (1.0 eq), the 4-bromophenyl glyoxal derivative (1.0 eq), and a large excess of ammonium acetate (15-20 eq).

-

Add glacial acetic acid as the solvent.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After cooling, pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure ligand.

-

Protocol 3: Synthesis of [Ir(ppy)₂(2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine)]PF₆

This final step involves the bridge-splitting reaction of the dimer with the ancillary ligand, followed by anion exchange to yield the stable hexafluorophosphate salt.[11][12]

-

Materials & Reagents:

-

Iridium(III) dimer, [(ppy)₂Ir(μ-Cl)]₂ (from Protocol 1)

-

2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine (N^N ligand)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Potassium hexafluorophosphate (KPF₆) or Ammonium hexafluorophosphate (NH₄PF₆)

-

Nitrogen or Argon gas supply

-

-

Step-by-Step Procedure:

-

To a 100 mL round-bottom flask under an inert atmosphere, add the iridium dimer (0.5 mmol) and the N^N ancillary ligand (1.1 mmol, ~2.2 equivalents per dimer).

-

Add a 3:1 (v/v) mixture of anhydrous DCM and MeOH (40 mL).

-

Reflux the mixture for 12 hours. The reaction should become a clear, homogenous solution. Monitor progress by TLC.

-

Cool the solution to room temperature and remove the solvent under reduced pressure.

-

Dissolve the resulting residue in a minimal amount of methanol.

-

In a separate flask, dissolve an excess of KPF₆ (or NH₄PF₆) in methanol. Add this solution dropwise to the stirred solution of the iridium complex. A yellow or orange precipitate should form immediately.

-

Stir the suspension for 1 hour at room temperature.

-

Collect the solid by vacuum filtration, wash with water, and then a small amount of cold diethyl ether.

-

For high purity, the crude product should be purified by column chromatography on silica gel, typically using a DCM/acetone or DCM/acetonitrile gradient as the eluent.

-

Collect the emissive fractions and remove the solvent to yield the final complex as a bright yellow-orange solid.

-

Characterization and Data Validation

Thorough characterization is critical to confirm the identity, structure, and purity of the synthesized complex.

-

Anticancer Chemotherapeutics: Beyond their light-activated properties, certain iridium complexes have demonstrated potent cytotoxicity in the dark. [4][13]Their mechanisms of action are often distinct from platinum-based drugs, involving the induction of apoptosis through mitochondrial pathways or the catalytic generation of reactive oxygen species (ROS), which can overcome common drug resistance mechanisms. [2][14]

Conclusion

The synthesis of iridium(III) complexes with the 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine ligand offers a gateway to a new class of highly functional and tunable molecules. The protocols detailed herein provide a reliable and reproducible pathway for their creation and validation. The exceptional photophysical properties, coupled with the potential for further functionalization, position these compounds as leading candidates for the development of innovative theranostic agents for cancer therapy and advanced biological imaging.

References

- Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy. (2024). MDPI.

- Iridium(III) Complexes of Bifunctional 2-(2-Pyridyl)imidazole Ligands: Electrochemiluminescent Emitters in Aqueous Media. (2024).

- Dual Emissive Ir(III) Complexes for Photodynamic Therapy and Bioimaging. (2021). PMC, NIH.

- Iridium(iii)

- pH-Responsive N^C-Cyclometalated Iridium(III)

- Advances in Novel Iridium (III) Based Complexes for Anticancer Applications: A Review. (2020).

- pH-sensitive iridium complexes as catalytic anticancer compounds. (2020). IMDEA Nanociencia.

- Cytotoxic Organometallic Iridium(III) Complexes. (n.d.). MDPI.

- Iridium(III)

- Dipyrrinato-Iridium(III)

- Synthesis and characterization of phosphorescent iridium(III) complexes containing thienopyridine ligands. (2019). Taylor & Francis Online.

- Iridium(III) Complexes of Bifunctional 2-(2-Pyridyl)imidazole Ligands: Electrochemiluminescent Emitters in Aqueous Media. (n.d.).

- Recent Advancement in the Synthesis of Ir-Based Complexes. (n.d.). PMC, NIH.

- Exploring the Photophysical Properties of Iridium (III) Complexes Using TD-DFT: A Comprehensive Study. (2024).

- Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)

- Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter M

- Synthesis, characterization, and photoelectric properties of iridium(iii) complexes containing an N hetero-dibenzofuran C^N ligand. (2021). RSC Publishing.

- Cationic iridium(iii) complexes with a halogen-substituted pyridylbenzimidazole ancillary ligand for photodynamic therapy. (n.d.). RSC Publishing.

Sources

- 1. Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Organometallic Iridium(III) Complexes [mdpi.com]

- 3. Iridium(iii) complexes as therapeutic and bioimaging reagents for cellular applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Dual Emissive Ir(III) Complexes for Photodynamic Therapy and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cationic iridium(iii) complexes with a halogen-substituted pyridylbenzimidazole ancillary ligand for photodynamic therapy - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Iridium(III) Complexes Targeting Apoptotic Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IMDEA Nanociencia - pH-sensitive iridium complexes as catalytic anticancer compounds [nanociencia.imdea.org]

Fabrication of Metal-Organic Frameworks (MOFs) using 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine

Executive Summary

This guide details the fabrication, activation, and characterization of Zinc(II)-based Metal-Organic Frameworks (MOFs) utilizing the ligand 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine (hereafter referred to as L-Br ).

L-Br is a bifunctional chelator combining a pyridyl-imidazole core with a bromophenyl tail. The pyridyl-imidazole moiety provides a robust

Part 1: Ligand Characteristics & Pre-Fabrication QC

Before initiating MOF growth, the quality of the organic linker must be validated. Impurities in L-Br (often unreacted aldehydes or ammonium acetate from the Debus-Radziszewski synthesis) will act as chain terminators, preventing 3D framework formation.

Ligand Profile:

-

IUPAC Name: 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine

-

Formula:

-

Molecular Weight: 300.15 g/mol

-

Solubility: Soluble in DMF, DMSO, hot Ethanol; Insoluble in Water.

-

Coordination Mode: Bidentate chelating (

).

QC Protocol 1: Purity Verification

-

Dissolve: 10 mg of L-Br in 0.6 mL DMSO-

. -

NMR Check: Verify the diagnostic singlet of the imidazole

proton (>12 ppm) and the absence of aldehyde peaks (~10 ppm). -

Visual Check: The solution must be clear. Turbidity indicates inorganic salts (remove via hot filtration in ethanol before use).

Part 2: Solvothermal Fabrication Protocol

This protocol targets the synthesis of a 3D Pillared-Layer MOF , utilizing 1,4-benzenedicarboxylic acid (H₂BDC) as the layer-forming linker and L-Br as the pillaring ligand. This mixed-ligand strategy yields robust, porous materials compared to using L-Br alone.

Reagents:

-

Metal Source: Zinc Nitrate Hexahydrate (

) (99.9%) -

Linker A: 1,4-Benzenedicarboxylic acid (

) -

Linker B: L-Br (2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine)

-

Solvent System: N,N-Dimethylformamide (DMF) / Ethanol /

-

Base: Triethylamine (TEA) (Optional, for deprotonation modulation)

Step-by-Step Synthesis Workflow:

-

Precursor Preparation:

-

Vial A: Dissolve 0.1 mmol

(29.7 mg) in 2 mL -

Vial B: Dissolve 0.1 mmol

(16.6 mg) and 0.1 mmol L-Br (30.0 mg) in 8 mL DMF. Sonicate for 10 minutes until fully dissolved.

-

-

Mixing:

-

Slowly add the contents of Vial A to Vial B under vigorous stirring.

-

Critical Step: A transient precipitate may form. Add 2 mL Ethanol and stir for 30 minutes. If the solution remains cloudy, add

of

-

-

Solvothermal Reaction:

-

Transfer the clear solution into a 20 mL Teflon-lined stainless steel autoclave.

-

Seal tightly.

-

Temperature Program:

-

Ramp:

/min to -

Hold: 72 hours (3 days).

-

Cool:

/min to Room Temperature (Slow cooling is essential for single-crystal growth).

-

-

-

Harvesting:

-

Open autoclave. You should observe block-shaped, colorless or pale-yellow crystals.

-

Decant the mother liquor.

-

Wash crystals

with fresh DMF to remove unreacted ligand.

-

Part 3: Visualization of Synthesis Logic

The following diagram illustrates the critical decision nodes in the synthesis process to ensure reproducibility.

Caption: Figure 1. Decision tree for the solvothermal synthesis of Zn-L-Br MOFs, highlighting the acid modulation step for defect control.

Part 4: Activation & Characterization Protocols

Freshly synthesized MOFs contain high-boiling DMF in the pores. To access the porosity, DMF must be exchanged for a volatile solvent.

Protocol 3: Solvent Exchange & Activation

-

Immerse crystals in absolute Ethanol for 24 hours.

-

Refresh the Ethanol every 6 hours (4 cycles total).

-

Activation: Heat the exchanged crystals under vacuum (

Torr) at-

Caution: Do not exceed

initially, as the L-Br ligand may undergo thermal conformational changes or loss of halogen bonding integrity.

-

Data Presentation: Expected Characterization Metrics

| Technique | Parameter | Expected Result | Interpretation |

| PXRD | Sharp peaks at low angles (<10°) | Confirms crystallinity and large unit cell (porosity). | |

| TGA | Weight Loss | Step 1: <100°C (~5-10%)Step 2: ~350°C | Step 1: Loss of solvent ( |

| PL | Excitation 350 nm | Emission ~450-500 nm (Blue/Cyan) | Ligand-to-Metal Charge Transfer (LMCT). |

| IR | C-Br Stretch | ~1070 cm⁻¹ | Confirms integrity of the bromophenyl group. |

Part 5: Application Case Study - Fluorescence Sensing

The primary application for [Zn(BDC)(L-Br)] is the detection of nitroaromatic explosives (e.g., Picric Acid, TNP) via fluorescence quenching.

Mechanism: The electron-rich L-Br ligand makes the MOF highly fluorescent. Nitroaromatics are electron-deficient. When they enter the pores, Photoinduced Electron Transfer (PET) occurs from the MOF (Donor) to the Analyte (Acceptor), "turning off" the light.

Caption: Figure 2. Mechanism of fluorescence quenching upon exposure to nitroaromatic analytes.

Sensing Protocol:

-

Suspension: Disperse 2 mg of activated MOF powder in 3 mL Ethanol via sonication.

-

Blank Scan: Record PL emission spectrum (Ex: 350 nm).

-

Titration: Add incremental amounts (

) of Picric Acid solution (1 mM). -

Readout: Monitor the decrease in peak intensity at 450 nm.

-

Calculation: Plot

vs. Concentration to determine the Stern-Volmer constant (

References

-

Crystal Engineering of Pyridyl-Imidazole MOFs

-

Zn(II)

-

Bushuev, M. B., et al. (2014).[2] "Zinc(II) complexes with an imidazolylpyridine ligand: Luminescence and hydrogen bonding." Journal of Coordination Chemistry.

-

-

Fluorescence Sensing Mechanisms in MOFs

- Lustig, W. P., et al. (2017).

-

Ligand Synthesis Background (Debus-Radziszewski reaction)

-

Lei, X., et al. (2024).[3] "Purple Light-Promoted Coupling of Bromopyridines." Journal of Organic Chemistry. (Context for pyridine-derivative synthesis).

-

Sources

- 1. Two novel metal-organic frameworks based on pyridyl-imidazole-carboxyl multifunctional ligand: selective CO2 capture and multiresponsive luminescence sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

Application Note: Solvothermal Synthesis of Coordination Polymers with 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine

Executive Summary

This application note details the rigorous protocol for the solvothermal synthesis of coordination polymers (CPs) utilizing the ligand 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine (hereafter referred to as BPIP ).

The BPIP ligand represents a "privileged scaffold" in drug discovery, combining the pharmacophore of kinase inhibitors (imidazole-pyridine core) with a heavy halogen (bromine) capable of halogen bonding. When incorporated into coordination polymers, this ligand offers dual utility:

-

Structural Engineering: The N,N-chelating pocket drives predictable metal coordination, while the pendant bromophenyl group directs supramolecular packing via

or -

Bio-Active Payload: The ligand itself exhibits potential BRAF kinase inhibitory activity, making these CPs candidates for drug delivery systems (DDS) or theranostic platforms.

This guide provides a self-validating workflow from ligand synthesis to CP crystallization and characterization.

Ligand Architecture & Pre-requisites

The Ligand: BPIP

-

IUPAC Name: 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine

-

Formula: C

H -

Role: N,N-bidentate chelator (Pyridine-N and Imidazole-N).

-

pKa: ~5.5 (Pyridine), ~14 (Imidazole N-H). The imidazole N-H can be deprotonated to form a monoanionic linker (BPIP⁻).

Reagents & Equipment

| Reagent/Equipment | Grade/Spec | Purpose |

| 2-Pyridinecarboxaldehyde | 99% | Ligand Precursor A |

| 4-Bromoacetophenone | 98% | Ligand Precursor B (via oxidation) |

| Ammonium Acetate | ACS Reagent | Nitrogen source |

| Zn(NO | 99.9% | Metal Node (Zinc) |

| Cd(NO | 99.9% | Metal Node (Cadmium) |

| DMF (N,N-Dimethylformamide) | Anhydrous | Solvothermal Solvent |

| Teflon-lined Autoclave | 23 mL capacity | Reaction Vessel |

Protocol A: Ligand Synthesis (BPIP)

Rationale: Commercial availability of specific brominated derivatives is often limited. The Debus-Radziszewski imidazole synthesis is the most robust route for this scaffold.

Workflow Diagram

Caption: One-pot condensation pathway for BPIP synthesis via modified Debus-Radziszewski reaction.

Step-by-Step Procedure

-

Reactant Prep: Dissolve 4-bromophenylglyoxal monohydrate (10 mmol) and 2-pyridinecarboxaldehyde (10 mmol) in Glacial Acetic Acid (20 mL).

-

Nitrogen Incorporation: Add Ammonium Acetate (100 mmol, 10 eq) to the mixture. The excess ensures cyclization.

-

Reflux: Heat the mixture to 100–110°C under stirring for 6 hours. The solution will darken (orange/brown).

-

Precipitation: Pour the hot reaction mixture into 200 mL of ice-cold water. Neutralize carefully with aqueous NH

OH until pH ~7–8. A precipitate will form. -

Purification: Filter the solid. Recrystallize from hot Ethanol/Water (1:1 v/v).

-

Validation (Self-Check):

-

H NMR (DMSO-d

-

H NMR (DMSO-d

Protocol B: Solvothermal CP Synthesis

Rationale: Solvothermal conditions allow for the high-temperature solubility of the ligand and the slow nucleation required for single-crystal growth. We utilize a mixed-solvent system (DMF/H

Experimental Workflow

Caption: Solvothermal workflow for BPIP coordination polymers. Critical control points are the heating ramp and cooling rate.

Detailed Protocol (Zn-BPIP System)

-

Stoichiometry: In a 20 mL glass vial, combine:

-

BPIP Ligand: 0.1 mmol (30 mg)

-

Zn(NO

) -

Solvent: 8 mL DMF + 2 mL H

O.

-

-

Homogenization: Sonicate for 15 minutes. The mixture may remain slightly turbid; this is acceptable as dissolution occurs during heating.

-

Sealing: Transfer to a 23 mL Teflon-lined stainless steel autoclave. Ensure the liner is no more than 60% full to prevent over-pressurization.

-

Thermal Profile (Critical):

-

Ramp up: 2 hours to 120°C.

-

Hold: 72 hours at 120°C.

-

Ramp down: 5°C/hour to room temperature. Note: Fast cooling yields amorphous powder; slow cooling yields single crystals.

-

-

Harvesting: Filter the resulting colorless block crystals. Wash with DMF (3x5 mL) to remove unreacted ligand, then Ethanol (3x5 mL) to exchange pore solvent.

Characterization & Validation

Crystallographic Data (Expected)

Based on isostructural analogs (e.g., 2-(1H-imidazol-2-yl)pyridine complexes), the expected topology is a 1D Zig-Zag Chain or a 2D Grid , depending on the anion participation.

-

Space Group: Typically Monoclinic (

) or Triclinic ( -

Coordination Environment: Zn(II) is usually 4-coordinate (tetrahedral) or 6-coordinate (octahedral), chelated by the Pyridine-N and Imidazole-N.

Self-Validating Checks

| Method | Observation | Interpretation |

| PXRD | Sharp, high-intensity peaks at low 2 | Indicates high crystallinity and large unit cell (typical of CPs). Broad "humps" indicate amorphous failure. |

| FT-IR | Shift in C=N stretch (~1600 cm | Confirms coordination of the Pyridine/Imidazole nitrogen to the metal center. |

| TGA | Weight loss > 300°C | Confirms thermal stability of the coordination network. Solvent loss occurs < 150°C. |

Applications in Drug Development

The BPIP ligand and its resulting CPs are highly relevant to pharmaceutical research.

Biological Activity (Ligand)

The 2-(1H-imidazol-2-yl)pyridine core is a known pharmacophore for kinase inhibition. Specifically, derivatives have shown potency against BRAF kinase (V600E mutation), a critical target in melanoma treatment [1].

-

Mechanism: The pyridine-imidazole motif mimics the ATP-binding interaction within the kinase pocket.

-

Application: BPIP can be used as a "pro-ligand" where the CP acts as a delivery vehicle, degrading in the acidic tumor microenvironment (pH 5-6) to release the active BPIP inhibitor.

Luminescent Sensing

d

-

Sensing Target: These materials often show fluorescence quenching in the presence of nitro-aromatics (explosives) or specific antibiotics in aqueous solution [2].

References

-

Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors.European Journal of Medicinal Chemistry, 2015.

-

Two novel metal-organic frameworks based on pyridyl-imidazole-carboxyl multifunctional ligand: selective CO2 capture and multiresponsive luminescence sensor.Dalton Transactions, 2019.

-

Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine.Dalton Transactions, 2016.

2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine as a chemosensor for metal ion detection

Application Note: 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine as a Ratiometric Chemosensor for Metal Ion Detection

Abstract

This application note details the synthesis, characterization, and experimental protocols for utilizing 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine (referred to herein as BP-Im-Py ) as a high-fidelity fluorescent chemosensor. While the imidazole-pyridine pharmacophore is a classic bidentate ligand, the incorporation of the para-bromophenyl moiety introduces specific electronic withdrawing effects that modulate the pKa of the imidazole nitrogen. This modification significantly enhances the signal-to-noise ratio (S/N) for Zinc (Zn²⁺) detection via Chelation-Enhanced Fluorescence (CHEF) and provides a distinct quenching response for Copper (Cu²⁺) . This guide provides researchers with a self-validating workflow for metal ion profiling in aqueous and organic media.

Chemical Architecture & Sensing Mechanism

BP-Im-Py operates on a dual-mode signaling pathway driven by the interaction between the metal ion and the N,N-binding pocket formed by the pyridine nitrogen and the imidazole imine nitrogen.

-

Ligand Structure: The molecule consists of a pyridine ring linked to the C2 position of an imidazole ring. The C4 position of the imidazole bears a 4-bromophenyl group.

-

The "Turn-On" Mechanism (Zn²⁺): In its free state, the lone pair electrons on the imidazole nitrogen quench the fluorescence of the fluorophore via Photoinduced Electron Transfer (PET). Upon coordination with Zn²⁺, the lone pair is engaged in bonding, inhibiting the PET process and restoring radiative decay (fluorescence).

-

The "Turn-Off" Mechanism (Cu²⁺): Coordination with paramagnetic Cu²⁺ ions promotes intersystem crossing and non-radiative decay pathways, effectively quenching fluorescence.

-

Role of the Bromine Substituent: The electron-withdrawing nature of the bromine atom lowers the electron density on the imidazole ring. This reduces background fluorescence in the free ligand state (lower quantum yield), thereby increasing the "Turn-On" ratio (Fold Change) upon metal binding compared to the unsubstituted phenyl analog.

Mechanism Visualization

Caption: Logical flow of metal ion coordination leading to divergent photophysical outcomes (Enhancement vs. Quenching).

Synthesis Protocol

Objective: Synthesis of high-purity BP-Im-Py via the condensation of an amidine and an

Reagents:

-

2-Picolinimidamide (CAS: 19225-96-8)

-

2-Bromo-1-(4-bromophenyl)ethan-1-one (CAS: 99-73-0)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethanol (Absolute) and THF.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve 2-picolinimidamide (1.0 eq, 5 mmol) in 20 mL of ethanol/THF (1:1 v/v) in a round-bottom flask.

-

Addition: Add 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq, 5 mmol) slowly to the solution.

-

Base Catalysis: Add NaHCO₃ (2.5 eq) to the mixture.

-

Reflux: Heat the mixture to reflux (approx. 75°C) for 6–8 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 3:1).

-

Workup:

-

Cool to room temperature.[1]

-

Pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form immediately.

-

Filter the solid and wash with cold water (3x) and cold diethyl ether (2x) to remove unreacted ketone.

-

-

Purification: Recrystallize from hot ethanol or purify via column chromatography (DCM/MeOH 98:2) if high purity (>99%) is required for quantum yield measurements.

-

Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the characteristic imidazole singlet proton around

7.8–8.2 ppm.

Synthesis Pathway Diagram

Caption: One-pot condensation synthesis route for BP-Im-Py.

Sensor Characterization Protocol

Objective: Establish the spectral profile and binding affinity of BP-Im-Py for Zn²⁺.

Materials:

-

Stock Solution: 1.0 mM BP-Im-Py in DMSO (HPLC Grade).

-

Metal Stocks: 10 mM solutions of Zn(ClO₄)₂ or Zn(NO₃)₂ in deionized water. (Avoid chloride salts if possible, as Cl⁻ can act as a quencher in some organic solvents).

-

Buffer: HEPES (10 mM, pH 7.2) / CH₃CN (1:1 v/v).

Experimental Workflow:

-

Blank Scan: Dilute the ligand stock to 10 µM in the Buffer mixture (3 mL cuvette). Record UV-Vis (200–500 nm) and Fluorescence emission (Excitation: 330 nm; Scan: 350–600 nm).

-

Titration:

-

Add aliquots of Zn²⁺ stock (0.1 eq to 5.0 eq) to the cuvette.

-

Mix by inversion for 30 seconds.

-

Record spectra after each addition.

-

-

Observation:

-

UV-Vis: Expect a bathochromic shift (red shift) or isosbestic points indicating the formation of a stable complex.

-

Fluorescence: Expect a significant increase in intensity at approx. 450–490 nm (Blue-Green emission).

-

Data Analysis (Binding Constant):

Use the Benesi-Hildebrand equation for 1:1 stoichiometry:

-

Plot

vs. -

Linearity confirms 1:1 binding.

is derived from the intercept/slope ratio.

Selectivity & Interference Profile

To ensure data integrity, cross-reactivity must be assessed. The 4-bromophenyl group aids in crystallizing the specificity by modulating the pocket's electron density.

Protocol:

-

Prepare 10 µM BP-Im-Py solutions.

-

Add 5.0 equivalents of competing ions: Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cd²⁺, Hg²⁺.

-

Measure Fluorescence (

). -

Subsequently, add 1.0 equivalent of Zn²⁺ to the same cuvettes.

-

Measure Fluorescence (

).[2]

Acceptance Criteria:

- (No false positives).

- (No signal inhibition).

-

Note: Cu²⁺ and Fe³⁺ will likely quench the signal. This is a known limitation of this scaffold; however, it allows the sensor to be used as a "Turn-Off" sensor for Cu²⁺ in the absence of Zn²⁺.

Summary of Expected Responses:

| Ion | Response Type | Visual Change (UV light) | Mechanism |

| Zn²⁺ | Turn-On (High) | Blue/Green Fluorescence | CHEF / PET Inhibition |

| Cu²⁺ | Turn-Off | Dark (Non-fluorescent) | Paramagnetic Quenching |

| Hg²⁺ | Moderate/Shift | Red-shifted weak emission | Heavy Atom Effect |

| Na⁺/K⁺ | None | None | No Coordination |

Limit of Detection (LOD) Calculation

The LOD is a critical metric for regulatory compliance and sensitivity benchmarking.

Formula:

- : Standard deviation of the fluorescence intensity of the blank (free ligand) measured 10 times.

- : Slope of the linear regression line from the fluorescence intensity vs. [Zn²⁺] concentration plot (low concentration range).

Protocol:

-

Measure the emission of 10 µM BP-Im-Py (blank) 10 times. Calculate SD (

). -

Perform a micro-titration (0–1 µM Zn²⁺).

-

Plot Intensity vs. Concentration. Extract slope (

). -

Compute LOD.[3][4] (Target range for this class: 10 nM – 500 nM).

References

-

Synthesis of Imidazole-Pyridine Derivatives

- Title: Synthesis and characterization of 2-(1H-imidazol-2-yl)

- Source:European Journal of Medicinal Chemistry (Contextual grounding on the scaffold synthesis).

-

URL:[Link]

-

General Mechanism of Zn²⁺ Sensing (PET/CHEF)

- Title: Principles of Fluorescent Molecular Sensors for Zn²⁺.

- Source:Chemical Reviews (Authorit

-

URL:[Link]

-

Heavy Atom Effect & Bromine Substitution

- Title: Effect of Substituents on the Fluorescence Properties of Imidazole Deriv

- Source:Journal of Fluorescence (Explains the electronic tuning provided by the Br group).

-

URL:[Link] (Journal Landing Page for verification).

-

Related Imidazole Sensors for Copper

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Effect of Meso Substituents in Tin (IV) Corrole on Chemosensing: Highly Selective Coloro/Fluorimetric Sensing of F- and CN- Ions and Their Practical Applicability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Post-synthetic modification of 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine based materials

Topic: Post-synthetic modification of 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine based materials Content Type: Detailed Application Notes and Protocols

Target Scaffold: 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine (Referred to herein as L-Br )

Abstract & Strategic Overview

This guide details the protocols for the post-synthetic modification (PSM) of materials—specifically Metal-Organic Frameworks (MOFs) or Discrete Metal Complexes (DMCs)—constructed from the L-Br ligand.

The L-Br scaffold presents a unique dual-functional surface for chemical engineering:

-

The Aryl Bromide Handle: A site for C-C bond formation via Pd-catalyzed cross-coupling (Suzuki-Miyaura), allowing for pore environment expansion and conjugation extension.

-

The Imidazole N-H Motif: A site for electrophilic attack (alkylation/metallation), enabling polarity tuning and the introduction of cationic charge carriers.

These protocols are designed to overcome the primary challenge of PSM: Mass Transfer Limitations. Reagents must diffuse into the material pores without degrading the crystalline lattice.

Chemical Logic & Scaffold Architecture

The following diagram illustrates the divergent synthetic pathways available for the L-Br based material.

Figure 1: Divergent PSM pathways for the L-Br scaffold. Pathway A targets the bromine tail; Pathway B targets the imidazole core.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Replace the terminal bromine with a functionalized phenyl group to extend pore walls or introduce bulky hydrophobic groups.

Critical Considerations

-

Catalyst Size: Bulky catalysts (e.g.,

) may not penetrate micropores (< 10 Å). Use smaller pre-catalysts like -

Base Selection: Avoid strong aqueous bases (NaOH) which may hydrolyze carboxylate-based MOF nodes. Use

or

Materials

-

Substrate: 100 mg activated L-Br based MOF (dried).

-

Coupling Partner: 2.0 equiv.[1] Arylboronic acid (e.g., 4-methoxyphenylboronic acid).

-

Catalyst: 5 mol%

(Preferred for stability/size balance). -

Base: 2.5 equiv.

(dried). -

Solvent: 1,4-Dioxane : DMF (9:1 v/v). Note: DMF aids in swelling the framework.

Step-by-Step Procedure

-

Degassing (Crucial):

-

Place the solvent mixture in a Schlenk flask.

-

Perform 3 cycles of Freeze-Pump-Thaw to remove dissolved

. Oxygen is the primary cause of PSM failure due to catalyst poisoning.

-

-

Reaction Assembly:

-

In an Argon-filled glovebox, combine MOF, Boronic Acid, Base, and Catalyst in a heavy-walled pressure vial.

-

Add the degassed solvent via syringe.

-

Seal tightly with a Teflon-lined cap.

-

-

Incubation:

-

Heat the vial to 85°C for 24–48 hours without stirring (or very slow stirring).

-

Why no stirring? Magnetic stir bars can grind the MOF crystals into an amorphous powder, destroying porosity.

-

-

Washing (The Diffusion Wash):

-

Decant the reaction solution.

-

Soak crystals in fresh DMF (3x, 4 hours each) to remove trapped catalyst/byproducts.

-

Soak in MeOH (3x, 4 hours each) to exchange high-boiling solvents.

-

Visual Check: The crystals should retain their original morphology (check under microscope) but may change color (darkening often indicates trapped Pd; thorough washing is required).

-

Protocol B: N-Alkylation (Ionic Functionalization)

Objective: Alkylate the imidazole nitrogen to generate a cationic framework (e.g., for anion exchange or enhanced

Critical Considerations

-

Reactivity: The pyridine nitrogen is coordinated to the metal node (in most MOFs), leaving the imidazole N-H exposed.

-

Base Sensitivity: If the framework is base-sensitive (e.g., Zn-carboxylate), avoid NaH. Use "Soft" alkylation with Methyl Iodide (MeI) which can proceed without strong deprotonation.

Materials

-

Substrate: 100 mg activated L-Br based MOF.

-

Electrophile: Excess Methyl Iodide (MeI) or Benzyl Bromide.

-

Solvent: Acetonitrile (

) or Chloroform (

Step-by-Step Procedure

-

Preparation:

-

Suspend the dried MOF powder in anhydrous

(10 mL).

-

-

Addition:

-

Add 10 equiv. of Methyl Iodide. (Large excess drives the equilibrium in heterogeneous systems).

-

-

Reaction:

-

Heat at 60°C for 24 hours in a sealed vessel.

-

Note: If using Benzyl Bromide, increase temperature to 80°C and time to 48h due to steric hindrance.

-

-

Cleaning:

-

Decant and wash with

(3x) to remove unreacted alkyl halide. -

Safety: Quench filtrate with aqueous ammonium hydroxide to destroy excess alkylating agent before disposal.

-

Validation Protocols (Quality Control)

Trust but verify. You cannot rely on surface techniques (XPS/SEM) alone, as they do not confirm bulk modification.

A. Digestive NMR (The Gold Standard)

This technique dissolves the framework to quantify the ratio of Modified vs. Unmodified ligand.

-

Digestion:

-

Analysis:

-

Integrate the diagnostic proton signals.

-

Calculation:

-

B. Powder X-Ray Diffraction (PXRD)[3]

-

Run PXRD on the sample after modification and washing.

-

Success Criteria: The pattern must match the parent MOF. Loss of peaks or broadening indicates framework collapse (amorphous degradation).

Data Summary Template[4][5]

| Experiment | Reagent | Conditions | Conversion (NMR) | Crystallinity (PXRD) |

| Suzuki | 4-MeO-Ph-B(OH)2 | 85°C, 48h, Dioxane | > 85% | Retained |

| Alkylation | MeI | 60°C, 24h, MeCN | > 95% | Retained |

| Control | No Reagent | 85°C, 48h | 0% | Retained |

Applications & Mechanism

The modification of the L-Br ligand alters the electronic landscape of the material.

Figure 2: Impact of Suzuki coupling on the optoelectronic properties of the ligand.

Key Application: Ratiometric Sensing

By performing partial Suzuki coupling (e.g., 50% conversion), the material contains both L-Br and L-Aryl ligands. This creates a dual-emissive system where the ratio of emission peaks changes upon analyte adsorption, providing a self-calibrating sensor.

References

-

General PSM Reviews

-

Cohen, S. M. (2012). "Postsynthetic methods for the functionalization of metal–organic frameworks." Chemical Reviews, 112(2), 970-1000. Link

-

Deria, P., Mondloch, J. E., Karagiaridi, O., Bury, W., Hupp, J. T., & Farha, O. K. (2014). "Beyond post-synthetic modification: evolution of metal–organic frameworks via building block replacement." Chemical Society Reviews, 43(16), 5896-5912. Link

-

-

Suzuki Coupling in MOFs

-